eCF506

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

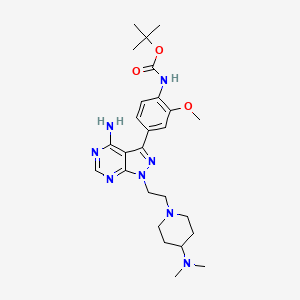

tert-butyl N-[4-[4-amino-1-[2-[4-(dimethylamino)piperidin-1-yl]ethyl]pyrazolo[3,4-d]pyrimidin-3-yl]-2-methoxyphenyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H38N8O3/c1-26(2,3)37-25(35)30-19-8-7-17(15-20(19)36-6)22-21-23(27)28-16-29-24(21)34(31-22)14-13-33-11-9-18(10-12-33)32(4)5/h7-8,15-16,18H,9-14H2,1-6H3,(H,30,35)(H2,27,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMPQGWXPDRNCBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C2=NN(C3=NC=NC(=C23)N)CCN4CCC(CC4)N(C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38N8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

510.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Binding Site and Mechanism of Action of eCF506 on SRC: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding site of eCF506 on the Proto-oncogene tyrosine-protein kinase Src (SRC). This compound is a potent and highly selective inhibitor of SRC family kinases, demonstrating a unique mechanism of action that distinguishes it from many existing SRC inhibitors. This document details the molecular interactions at the binding site, presents quantitative data on its inhibitory activity, outlines relevant experimental methodologies, and visualizes the inhibitor's impact on SRC signaling.

The this compound Binding Site on SRC

This compound uniquely targets the inactive conformation of the SRC kinase domain.[1] This mode of binding is significant as it not only inhibits the catalytic activity of SRC but also locks the enzyme in a conformation that prevents its scaffolding functions, thereby inhibiting its interaction with downstream partners like Focal Adhesion Kinase (FAK).[1] This dual-action mechanism classifies this compound as a "total SRC inhibitor".

The precise binding site of this compound on human SRC has been elucidated through X-ray crystallography, with the co-crystal structure available in the Protein Data Bank (PDB) under the accession code 7NG7 .[2] Analysis of this structure reveals that this compound settles into the ATP-binding pocket of the inactive kinase domain.

The key interactions between this compound and SRC are multifaceted, involving a network of hydrogen bonds and hydrophobic interactions that stabilize the complex. The pyrazolopyrimidine core of this compound forms critical hydrogen bonds with the hinge region of the kinase, a common feature for ATP-competitive inhibitors. The extended side chains of the inhibitor engage with hydrophobic pockets within the binding site, contributing to its high affinity and selectivity.

While a detailed residue-by-residue breakdown is best visualized using molecular modeling software with the 7NG7 PDB file, the key regions of interaction include the hinge region, the hydrophobic region I, and the back pocket of the ATP-binding site.

Quantitative Data

The inhibitory potency and selectivity of this compound have been characterized through various biochemical and cellular assays. The following table summarizes the key quantitative data.

| Parameter | Target | Value | Assay Type | Reference |

| IC50 | SRC | < 0.5 nM | Cell-free assay | [3] |

| IC50 | YES1 | 2.1 nM | Cell-free assay | [3] |

| Selectivity | ABL vs. SRC | >950-fold | Cell-free assay | [3] |

| GI50 | MDA-MB-231 cells | ~10 nM | Cell proliferation assay | [1] |

| GI50 | MCF7 cells | ~10 nM | Cell proliferation assay | [1] |

Signaling Pathway and Mechanism of Action

The following diagram illustrates the established signaling pathway of SRC and the inhibitory effect of this compound.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the binding and activity of this compound.

X-ray Crystallography

To determine the three-dimensional structure of this compound in complex with SRC, co-crystallization and X-ray diffraction studies are performed.

Workflow:

Protocol Outline:

-

Protein Expression and Purification: The kinase domain of human SRC is expressed in a suitable system (e.g., E. coli) and purified to homogeneity using chromatography techniques.

-

Co-crystallization: The purified SRC kinase domain is incubated with a molar excess of this compound and subjected to crystallization screening to obtain high-quality crystals.

-

X-ray Diffraction: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.

-

Structure Determination: The diffraction data is processed to determine the electron density map, and the atomic model of the SRC-eCF506 complex is built and refined.

Kinase Inhibition Assay (IC50 Determination)

This assay quantifies the potency of this compound in inhibiting the enzymatic activity of SRC.

Protocol Outline:

-

Reagents: Purified active SRC kinase, a suitable substrate peptide, ATP, and this compound at various concentrations.

-

Reaction Setup: The kinase, substrate, and inhibitor are pre-incubated in a reaction buffer.

-

Initiation: The kinase reaction is initiated by the addition of ATP.

-

Detection: After a defined incubation period, the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity (32P-ATP), fluorescence, or luminescence-based assays.

-

Data Analysis: The percentage of kinase inhibition at each this compound concentration is calculated, and the data is fitted to a dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct binding of this compound to SRC within a cellular context. Ligand binding stabilizes the target protein, leading to a higher melting temperature.

Protocol Outline:

-

Cell Treatment: Intact cells are treated with either this compound or a vehicle control.

-

Heating: The treated cells are heated to a range of temperatures.

-

Cell Lysis and Protein Separation: The cells are lysed, and soluble proteins are separated from aggregated proteins by centrifugation.

-

Detection: The amount of soluble SRC at each temperature is quantified by Western blotting or other protein detection methods.

-

Data Analysis: A melting curve is generated by plotting the amount of soluble SRC as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Co-Immunoprecipitation (Co-IP)

Co-IP is employed to assess the effect of this compound on the interaction between SRC and its binding partners, such as FAK.

Protocol Outline:

-

Cell Treatment: Cells are treated with this compound or a control compound.

-

Cell Lysis: Cells are lysed under non-denaturing conditions to preserve protein-protein interactions.

-

Immunoprecipitation: The cell lysate is incubated with an antibody specific for SRC, which is coupled to beads (e.g., agarose or magnetic beads).

-

Washing: The beads are washed to remove non-specifically bound proteins.

-

Elution and Detection: The protein complexes are eluted from the beads, and the presence of SRC and its interacting partners (e.g., FAK) is analyzed by Western blotting. A decrease in the amount of co-precipitated FAK in the presence of this compound indicates the inhibition of the SRC-FAK interaction.

Conclusion

This compound represents a significant advancement in the development of SRC inhibitors. Its unique mechanism of binding to the inactive conformation of SRC, thereby inhibiting both its catalytic and scaffolding functions, offers a promising strategy for overcoming the limitations of previous SRC-targeting therapies. The detailed understanding of its binding site, supported by the co-crystal structure (PDB: 7NG7), provides a solid foundation for the rational design of next-generation SRC inhibitors with improved efficacy and selectivity. The experimental protocols outlined in this guide serve as a valuable resource for researchers in the field of kinase inhibitor drug discovery and development.

References

The Dual Inhibition of SRC Kinase: A Technical Whitepaper on eCF506's Disruption of Scaffolding Function

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The SRC non-receptor tyrosine kinase is a well-established proto-oncogene implicated in cancer progression, metastasis, and drug resistance. Its function extends beyond catalytic activity to include a critical scaffolding role, orchestrating the assembly of multi-protein signaling complexes. Traditional SRC inhibitors, while targeting ATP-binding, often fail to disrupt these scaffolding functions, limiting their clinical efficacy. This document details the mechanism and effects of eCF506 (also known as NXP900), a conformation-selective inhibitor that uniquely locks SRC in its native, inactive state. This mode of action inhibits both enzymatic activity and the crucial SRC scaffolding function, preventing its interaction with partners like Focal Adhesion Kinase (FAK) and offering a promising therapeutic advantage over existing SRC/ABL inhibitors.

Introduction: The Dual Nature of SRC Signaling

SRC, the first identified cellular proto-oncogene, is a central node in cellular signaling, transducing signals from receptor tyrosine kinases and integrins to regulate processes like cell proliferation, survival, migration, and invasion.[1] Its function is twofold:

-

Catalytic Function: As a kinase, SRC phosphorylates tyrosine residues on a multitude of downstream substrates.

-

Scaffolding Function: Independent of its kinase activity, SRC acts as a molecular scaffold, using its SH2 and SH3 domains to recruit other proteins and assemble signaling complexes.

A key interaction is the formation of a complex with Focal Adhesion Kinase (FAK).[2] Upon integrin-mediated cell adhesion, FAK autophosphorylates at tyrosine 397 (Y397), creating a high-affinity docking site for the SH2 domain of SRC.[2][3] This recruitment leads to the full activation of the SRC-FAK signaling axis, promoting cell migration and survival.[1][4] Conventional ATP-competitive SRC inhibitors can effectively block its catalytic function but may paradoxically stabilize or even enhance the SRC-FAK complex, failing to abrogate the pro-oncogenic signaling emanating from this scaffolding interaction.[1][5]

The Unique Mechanism of this compound: Conformation-Selective Inhibition

This compound represents a novel class of SRC inhibitor. Instead of competing with ATP in the active kinase conformation, it binds to and stabilizes the native, inactive "closed" conformation of SRC.[1][6][7] This has two profound consequences:

-

Inhibition of Catalytic Activity: By locking the kinase domain in an inactive state, phosphorylation of downstream targets is prevented.

-

Inhibition of Scaffolding Function: Stabilizing the inactive conformation prevents the structural changes required for SRC to effectively bind to its partners, most notably FAK.[1][8][9] This directly inhibits the formation of the SRC-FAK signaling complex.

In contrast, other multi-kinase inhibitors like dasatinib bind to the active "open" conformation of SRC.[10][11] This can lead to an allosteric facilitation effect, paradoxically increasing the amount of FAK complexed with SRC, even as the kinase activity is inhibited.[1][5]

Caption: Contrasting modes of SRC inhibition by Dasatinib and this compound.

Quantitative Analysis of this compound Activity

The distinct mechanism of this compound translates to high potency and selectivity, as demonstrated by in vitro and cellular assays.

Table 1: In Vitro Potency and Selectivity

| Compound | Target Kinase | IC₅₀ (nM) | Selectivity (SRC vs. ABL) |

| This compound | SRC | < 0.5 [12] | >950-fold [13] |

| This compound | YES1 | 0.47 - 2.1 [11][13] | N/A |

| Dasatinib | SRC | 0.8[14] | Low |

| Bosutinib | SRC | 1.2[14] | Low |

| Saracatinib | SRC | 2.7[14] | Low |

Table 2: Anti-proliferative Activity in Breast Cancer Cell Lines

| Cell Line | Subtype | This compound GI₅₀ (μM)[1][15] | Dasatinib GI₅₀ (μM)[1] |

| MDA-MB-231 | Triple-Negative | 0.015 - 0.22 | ~0.02 |

| MCF7 | ER+ | 0.015 - 0.22 | ~0.2 |

| BT-549 | Triple-Negative | 0.015 - 0.22 | ~0.02 |

| JIMT-1 | HER2+ | 0.015 - 0.22 | ~0.1 |

| MCF10A | Non-malignant | > 10 | ~2.0 |

Table 3: Effect on SRC-FAK Complex Formation in MDA-MB-231 Cells

| Treatment | Effect on SRC-FAK Complex Formation (vs. DMSO) |

| This compound | ~50% Decrease [1] |

| Dasatinib | ~300% Increase[1] |

| Bosutinib | Increase[1] |

| Saracatinib | Increase[1] |

Downstream Consequences of Dual Inhibition

By preventing the formation of the SRC-FAK complex, this compound inhibits the downstream signaling cascade more effectively than traditional inhibitors.

-

Reduced FAK Activation: this compound indirectly reduces the autophosphorylation of FAK at Y397, a key initiating event in focal adhesion signaling.[1]

-

Inhibition of Cell Migration and Invasion: Disruption of the SRC-FAK axis is critical for blocking cancer cell motility. This compound significantly reduces cell motility at low nanomolar concentrations.[13]

-

Induction of G1 Cell Cycle Arrest: this compound demonstrates a potent anti-proliferative effect by inducing cell cycle arrest in the G1 phase.[1][15]

-

Superior Anti-Tumor Efficacy and Tolerability: In syngeneic murine cancer models, treatment with this compound resulted in increased antitumor efficacy and better tolerability compared to existing SRC/ABL inhibitors.[1][8]

Caption: this compound disrupts the SRC-FAK signaling pathway, blocking migration.

Key Experimental Protocols

The following are summarized methodologies for experiments crucial to characterizing this compound's mechanism of action.

Co-Immunoprecipitation and Western Blot for SRC-FAK Interaction

This protocol assesses the physical association between SRC and FAK within the cell following inhibitor treatment.

-

Cell Treatment: Plate MDA-MB-231 cells and grow to 70-80% confluency. Treat cells with this compound (e.g., 0.1 μM), dasatinib (e.g., 0.1 μM), or DMSO vehicle control for a specified time (e.g., 6 hours).[10]

-

Lysis: Wash cells with ice-cold PBS and lyse in modified RIPA buffer containing protease and phosphatase inhibitors.

-

Immunoprecipitation: Pre-clear lysates with protein A/G magnetic beads. Incubate the supernatant with anti-SRC IgG-functionalized magnetic beads overnight at 4°C with gentle rotation.

-

Washing and Elution: Separate beads using a magnetic stand and wash extensively with lysis buffer to remove non-specific binding. Elute protein complexes from the beads by boiling in SDS-PAGE loading buffer.

-

Western Blot Analysis: Separate eluted proteins by SDS-PAGE and transfer to a PVDF membrane. Block the membrane and probe with primary antibodies against FAK and SRC. Detect with HRP-conjugated secondary antibodies and a chemiluminescent substrate.

-

Quantification: Measure band intensities using densitometry software. Normalize the FAK signal to the co-immunoprecipitated SRC signal for each condition and compare to the DMSO control.[10]

Caption: Workflow for assessing the SRC-FAK interaction via co-immunoprecipitation.

Cell Proliferation (GI₅₀) Assay

This assay determines the concentration of an inhibitor required to inhibit cell population growth by 50%.

-

Cell Seeding: Seed breast cancer cells (e.g., 1,000-1,500 cells/well) in 96-well plates and allow them to adhere and enter an exponential growth phase (approx. 48 hours).[14]

-

Drug Treatment: Replace media with fresh media containing a serial dilution of this compound or other inhibitors. Include a DMSO-only control.[14]

-

Incubation: Incubate cells with the compounds for a prolonged period (e.g., 72 hours to 5 days).[1]

-

Viability Measurement: Add a viability reagent such as MTT or Alamar Blue and incubate for 3 hours. Measure the absorbance or fluorescence using a plate reader.

-

Data Analysis: Normalize the readings to the DMSO control wells. Plot the normalized viability against the logarithm of inhibitor concentration and fit a dose-response curve to calculate the GI₅₀ value.

Cell Migration Scratch Assay

This method evaluates the effect of an inhibitor on collective cell migration.

-

Monolayer Culture: Grow cells (e.g., TYS, HSG) to a confluent monolayer in a multi-well plate.[16]

-

Scratch/Wound Creation: Create a uniform, cell-free gap ("scratch") in the monolayer using a sterile pipette tip.

-

Treatment: Wash wells to remove dislodged cells and replace the media with fresh media containing the test inhibitor (e.g., this compound) or a vehicle control.

-

Imaging: Capture images of the scratch at time zero and at subsequent time points (e.g., every 6-12 hours) using a microscope with an integrated camera.

-

Analysis: Measure the area of the cell-free gap at each time point. Calculate the percentage of wound closure for each condition relative to the initial scratch area. Compare the migration rate between treated and control cells.

Conclusion and Future Directions

This compound (NXP900) is a first-in-class SRC inhibitor that leverages a conformation-selective mechanism to block both the catalytic and critical scaffolding functions of SRC. By locking SRC in its inactive state, it prevents the formation of the pro-migratory SRC-FAK complex, a key liability of previous generations of SRC inhibitors. The potent and selective inhibition of this signaling axis, demonstrated by extensive preclinical data, has resulted in superior anti-tumor efficacy and tolerability.[1][8] As this compound progresses through clinical trials, its unique dual-action mechanism offers a promising new strategy for treating SRC-dependent solid malignancies.[17] Future research should continue to explore biomarkers that predict sensitivity to this mode of inhibition and investigate its potential in combination therapies to overcome drug resistance.

References

- 1. A Conformation Selective Mode of Inhibiting SRC Improves Drug Efficacy and Tolerability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oncogenic Receptor Tyrosine Kinases Directly Phosphorylate Focal Adhesion Kinase (FAK) as a Resistance Mechanism to FAK-kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. JCI Insight - Synergism of FAK and tyrosine kinase inhibition in Ph+ B-ALL [insight.jci.org]

- 4. Focal adhesion kinase signaling – tumor vulnerabilities and clinical opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ascopubs.org [ascopubs.org]

- 6. Licensing of a SRC/YES1 inhibitor with novel mode of action | Institute of Genetics and Cancer | Institute of Genetics and Cancer [institute-genetics-cancer.ed.ac.uk]

- 7. rcsb.org [rcsb.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. A Conformation Selective Mode of Inhibiting SRC Improves Drug Efficacy and Tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. aacrjournals.org [aacrjournals.org]

- 12. selleckchem.com [selleckchem.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. biorxiv.org [biorxiv.org]

- 15. researchgate.net [researchgate.net]

- 16. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 17. dundee.ac.uk [dundee.ac.uk]

eCF506 selectivity profile for SRC family kinases

An In-depth Technical Guide to the Selectivity Profile of eCF506 for SRC Family Kinases

Introduction

This compound (also known as NXP900) is a potent, orally bioavailable small-molecule inhibitor of SRC family kinases (SFKs)[1][2][3]. It represents a new class of SRC inhibitors distinguished by a highly selective profile and a unique mechanism of action[2][4]. Unlike many multi-kinase inhibitors that target the ATP-binding site in the active kinase conformation, this compound locks SRC into its native, inactive "closed" conformation[1][5]. This conformational selection inhibits not only the kinase's catalytic activity but also its crucial scaffolding functions, such as the formation of the SRC-Focal Adhesion Kinase (FAK) complex[5][6]. This dual inhibition mechanism confers significant therapeutic advantages, including increased anti-tumor efficacy and better tolerability compared to traditional SRC/ABL inhibitors like dasatinib[4][5][7].

This guide provides a detailed overview of the selectivity profile of this compound, presenting quantitative data, experimental methodologies, and visual representations of its mechanism and relevant signaling pathways.

Quantitative Selectivity Profile

This compound demonstrates exceptional potency for SRC family kinases with remarkable selectivity against the broader human kinome, most notably the ABL kinase. This high degree of selectivity is a key differentiator from other clinical SRC inhibitors, which are typically dual SRC/ABL inhibitors[2][5].

Inhibitory Potency against SRC Family Kinases

This compound exhibits sub-nanomolar inhibitory activity against key members of the SRC family.

| Kinase | IC50 (nM) |

| SRC | < 0.5[1][3][8] |

| YES1 | 2.1[1][8] |

Table 1: In vitro inhibitory potency (IC50) of this compound against SRC and YES1 kinases.

Kinome-wide Selectivity and Comparison with Other Inhibitors

The selectivity of this compound becomes evident when its activity against SRC is compared to its activity against other kinases, particularly ABL. This compound is over 950-fold more selective for SRC than for ABL[1][8][9]. A kinome scan of 340 kinases revealed that at a concentration of 1 µM, only 25 kinases showed a reduction in activity by more than 50%[5]. Nine of these hits were SRC family members[5]. This contrasts sharply with the broader activity profiles of dasatinib and bosutinib[5].

| Inhibitor | SRC IC50 (nM) | ABL IC50 (nM) | Selectivity Ratio (ABL IC50 / SRC IC50) |

| This compound | < 0.5 | ~475 | > 950 |

| Dasatinib | 0.8 | < 1 | ~1 |

| Bosutinib | 1.2 | 1 | ~1 |

| Saracatinib | 2.7 | 15 | ~5.5 |

Table 2: Comparison of inhibitory potency and selectivity of this compound and other SRC/ABL inhibitors. The high selectivity ratio for this compound highlights its specificity for SRC over ABL. Data compiled from multiple sources[1][5][8][9][10].

Experimental Protocols

The characterization of this compound's selectivity and mechanism involves several key biochemical and cell-based assays.

Kinase Inhibition Assay (In Vitro)

This biochemical assay is fundamental for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

-

Objective: To quantify the potency of this compound against a panel of purified kinases.

-

Methodology:

-

Reagents: Purified recombinant human kinases (e.g., SRC, ABL), kinase-specific peptide substrate, ATP, and this compound at various concentrations.

-

Procedure: The kinase, substrate, and varying concentrations of this compound (typically in DMSO) are pre-incubated in a reaction buffer. The kinase reaction is initiated by the addition of ATP.

-

Detection: After a set incubation period, the amount of phosphorylated substrate is quantified. This is often done using methods like radiometric assays (with ³²P-ATP) or, more commonly, luminescence-based assays where the amount of remaining ATP is measured (e.g., Kinase-Glo® assay). The luminescence signal is inversely proportional to kinase activity.

-

Analysis: The percentage of kinase inhibition is plotted against the logarithm of the this compound concentration. A sigmoidal dose-response curve is fitted to the data to calculate the IC50 value.

-

Co-Immunoprecipitation (Co-IP) and Western Blot

This method is used to investigate protein-protein interactions, such as the formation of the SRC-FAK complex in a cellular context.

-

Objective: To determine if this compound disrupts the interaction between SRC and its scaffolding partner FAK.

-

Methodology:

-

Cell Treatment: Cancer cell lines (e.g., MDA-MB-231 breast cancer cells) are treated with this compound, a control inhibitor (like dasatinib), or a vehicle (DMSO) for a specified duration (e.g., 6 hours)[5].

-

Cell Lysis: Cells are harvested and lysed in a buffer that preserves protein-protein interactions.

-

Immunoprecipitation: The cell lysate is incubated with magnetic beads conjugated to an antibody specific for SRC. The antibody-bead complex captures SRC and any proteins bound to it.

-

Washing and Elution: The beads are washed to remove non-specifically bound proteins. The bound protein complexes are then eluted from the beads.

-

Western Blot Analysis: The eluted samples are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against both SRC and FAK. The presence and intensity of the FAK band in the SRC immunoprecipitate indicate the extent of their interaction[5].

-

Cell Proliferation Assay (GI50)

This assay measures the effect of a compound on cell growth to determine its anti-proliferative potency.

-

Objective: To determine the concentration of this compound required to inhibit the proliferation of cancer cell lines by 50% (GI50).

-

Methodology:

-

Cell Seeding: Cancer cell lines (e.g., MCF7, MDA-MB-231) are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of this compound or other inhibitors for an extended period (e.g., 5 days)[5].

-

Viability Measurement: Cell viability is assessed using reagents like resazurin or CellTiter-Glo®, which measure metabolic activity, or by direct cell counting.

-

Analysis: The cell viability data is normalized to vehicle-treated controls, and the GI50 value is calculated by fitting a dose-response curve to the results[5].

-

Thermal Shift Assay (Cellular)

This assay assesses the binding of a ligand to its target protein in a cellular environment by measuring changes in the protein's thermal stability.

-

Objective: To confirm direct engagement of this compound with SRC within intact cells.

-

Methodology:

-

Cell Treatment: Cells (e.g., MDA-MB-231) are treated with this compound, a control inhibitor, or DMSO for a short period (e.g., 1 hour)[5][11].

-

Heating: The treated cells are subjected to a temperature gradient. Ligand binding stabilizes the target protein, increasing its melting temperature.

-

Lysis and Analysis: After heating, the cells are lysed, and the soluble protein fraction is separated from the aggregated, denatured fraction by centrifugation. The amount of soluble SRC remaining at each temperature is quantified by Western blot[5][11].

-

Analysis: A melting curve is generated by plotting the normalized band intensities of soluble SRC against the temperature. A shift in the curve to a higher temperature indicates target stabilization by the compound.

-

Signaling Pathways and Mechanism of Action

The high selectivity of this compound is intrinsically linked to its unique mechanism of binding to SRC.

Canonical SRC-FAK Signaling Pathway

SRC is a non-receptor tyrosine kinase that plays a central role in signaling pathways controlling cell growth, adhesion, and migration. It often functions downstream of integrins and receptor tyrosine kinases. A key interaction is with FAK, where SRC phosphorylation of FAK leads to the full activation of downstream pathways like MAPK/ERK.

Mechanism of this compound: Conformation Selection

This compound binds to and stabilizes the inactive conformation of SRC, characterized by an "out-of-position" C-helix (C-helix-out)[5]. This is distinct from many ATP-competitive inhibitors that bind to the active "C-helix-in" state. By locking SRC in this inactive state, this compound not only blocks ATP from binding (inhibiting catalytic activity) but also prevents the conformational changes necessary for SRC to interact with and phosphorylate its partners like FAK (inhibiting scaffolding function)[5]. This conformation-selective binding mode is the structural basis for its high selectivity over ABL, which does not natively use the C-helix-out conformation as an "off-switch"[5].

Experimental Workflow: Co-Immunoprecipitation

The workflow below outlines the key steps in a co-immunoprecipitation experiment designed to test how this compound affects the SRC-FAK interaction, as described in the protocol section. The results of such an experiment show that while dasatinib can paradoxically increase SRC-FAK binding, this compound effectively reduces it[5].

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. ECRC scientists develop new Src inhibitor with unique properties | Institute of Genetics and Cancer | Institute of Genetics and Cancer [institute-genetics-cancer.ed.ac.uk]

- 3. selleckchem.com [selleckchem.com]

- 4. dundee.ac.uk [dundee.ac.uk]

- 5. A Conformation Selective Mode of Inhibiting SRC Improves Drug Efficacy and Tolerability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. rcsb.org [rcsb.org]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 10. biorxiv.org [biorxiv.org]

- 11. researchgate.net [researchgate.net]

eCF506: A Novel Conformation-Selective SRC/YES1 Inhibitor with Therapeutic Potential in Esophageal Squamous Cell Carcinoma

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Esophageal squamous cell carcinoma (ESCC) remains a significant global health challenge with limited therapeutic options, particularly for advanced and metastatic disease. The SRC family of non-receptor tyrosine kinases, and specifically YES1, have emerged as critical drivers of oncogenesis in ESCC. YES1 gene amplification is a prevalent alteration in ESCC, making it an attractive therapeutic target.[1] eCF506 (also known as NXP900) is a potent and selective, orally active inhibitor of SRC family kinases, including YES1. This technical guide provides a comprehensive overview of the preclinical data and mechanism of action of this compound, highlighting its potential as a therapeutic agent for ESCC.

Mechanism of Action

This compound is a novel type 1.5 kinase inhibitor that uniquely targets the "closed" or inactive conformation of SRC family kinases.[1] This contrasts with many existing SRC inhibitors that bind to the active "open" conformation. By locking the kinase in its inactive state, this compound not only inhibits the catalytic activity but also the scaffolding functions of SRC and YES1, preventing their interaction with protein partners.[1] This dual mechanism of action leads to a highly potent and selective inhibition of the SRC/YES1 signaling pathway.

A key downstream effector of YES1 signaling in ESCC is the Hippo pathway transcriptional co-activator, Yes-associated protein 1 (YAP1).[1] YES1 can directly phosphorylate and activate YAP1, promoting its translocation to the nucleus where it drives the transcription of genes involved in cell proliferation and survival.[1][2] this compound has been shown to potently inhibit the nuclear localization of YAP1 in ESCC cells, thereby suppressing its oncogenic functions.[1]

Caption: this compound Signaling Pathway in ESCC.

Quantitative Data

The preclinical efficacy of this compound has been demonstrated through both in vitro and in vivo studies.

In Vitro Efficacy

This compound exhibits potent inhibitory activity against its primary targets, YES1 and SRC.

| Target | IC50 (nM) |

| YES1 | 0.47 |

| SRC | 0.5 |

Table 1: Inhibitory activity of this compound against YES1 and SRC kinases.

In long-term (14-day) colony formation assays, this compound demonstrated significant anti-proliferative effects at low nanomolar concentrations in various ESCC cell lines.

| Cell Line | This compound Concentration (nM) | Observed Effect |

| KYSE70 | 10 | Significant reduction in cell viability |

| CAL27 (HNSCC) | 10 | Significant reduction in cell viability |

Table 2: Effect of this compound on ESCC and HNSCC cell viability in long-term colony formation assays.[3]

In Vivo Efficacy

The anti-tumor activity of this compound was evaluated in a KYSE70 human ESCC xenograft mouse model.

| Treatment Group | Dosage | Duration | Average Tumor Volume Change |

| Vehicle Control | - | 28 days | +472% |

| This compound (NXP900) | 40 mg/kg (oral, QD) | 28 days | -71% |

Table 3: In vivo anti-tumor efficacy of this compound in a KYSE70 xenograft model.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Colony Formation Assay

This assay assesses the long-term proliferative capacity of cancer cells following treatment with this compound.

Materials:

-

ESCC cell lines (e.g., KYSE70, OE21, KYSE410, KYSE30, OE19, TE5, TE14)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound (NXP900)

-

6-well or 24-well cell culture plates

-

Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Seed ESCC cells into 6-well or 24-well plates at a low density (e.g., 500 or 1500 cells per well).[1]

-

Allow cells to adhere overnight.

-

Treat cells with various concentrations of this compound or vehicle control.

-

Incubate the plates for 14 days, replacing the medium with fresh medium containing the respective treatments every 2-3 days.[1]

-

After 14 days, wash the colonies twice with PBS.

-

Fix the colonies with 4% paraformaldehyde for 15 minutes.

-

Stain the colonies with 0.5% Crystal Violet solution for 15-30 minutes.

-

Gently wash the plates with water to remove excess stain and allow them to air dry.

-

Count the number of colonies (typically defined as a cluster of >50 cells) in each well.

Caption: In Vitro Colony Formation Assay Workflow.

Western Blotting for Phospho-SRC

This protocol is for the detection of phosphorylated (activated) SRC in ESCC cells treated with this compound.

Materials:

-

ESCC cell lines (e.g., KYSE70)

-

This compound (NXP900)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-SRC (Tyr416), anti-total-SRC

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Plate ESCC cells and allow them to adhere.

-

Treat cells with this compound or vehicle for the desired time (e.g., 24 hours).

-

Lyse the cells in ice-cold lysis buffer.

-

Quantify protein concentration in the lysates.

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibody (e.g., anti-phospho-SRC) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody for total SRC as a loading control.

In Vivo Xenograft Study

This protocol outlines the procedure for evaluating the anti-tumor efficacy of this compound in a mouse model.

Materials:

-

Immunocompromised mice (e.g., CD1 Nude mice)

-

ESCC cell line (e.g., KYSE70)

-

Matrigel

-

This compound (NXP900) formulated for oral gavage

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously implant ESCC cells (e.g., 2x10^6 to 1x10^7 cells) mixed with Matrigel into the flank of the mice.[1]

-

Allow tumors to grow to a palpable size.

-

Randomize mice into treatment and control groups.

-

Administer this compound (e.g., 40 mg/kg) or vehicle control orally once daily (QD) for 28 days.[1]

-

Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (length x width^2) / 2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Caption: In Vivo Xenograft Study Workflow.

Conclusion

This compound is a promising novel therapeutic agent for esophageal squamous cell carcinoma. Its unique mechanism of action, involving the selective inhibition of SRC/YES1 by locking the kinase in an inactive conformation, leads to potent anti-proliferative and anti-tumor effects in preclinical models of ESCC. The ability of this compound to inhibit the downstream oncogenic signaling of the Hippo pathway effector YAP1 further underscores its therapeutic potential. The preclinical data presented in this guide provide a strong rationale for the continued clinical development of this compound for the treatment of ESCC and other squamous cell carcinomas with YES1 and Hippo pathway alterations.

References

The Conformation-Selective Inhibitor eCF506: A Deep Dive into its Impact on the SRC-FAK Signaling Axis

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the mechanism and effects of eCF506, a potent and selective small molecule inhibitor of SRC family kinases (SFKs). Unlike traditional ATP-competitive inhibitors, this compound employs a distinct mechanism of action by locking SRC in its inactive conformation. This not only abrogates its kinase activity but also disrupts its crucial scaffolding functions, leading to a profound impact on the SRC-Focal Adhesion Kinase (FAK) signaling complex, a critical node in cancer cell proliferation, survival, and metastasis.

Introduction to the SRC-FAK Signaling Complex

The SRC-FAK signaling pathway is a central regulator of cell adhesion, migration, and proliferation. FAK, a non-receptor tyrosine kinase, is activated in response to signals from integrins and growth factor receptors. Upon activation, FAK autophosphorylates at tyrosine 397 (Y397), creating a high-affinity binding site for the SH2 domain of SRC. The recruitment of SRC to FAK leads to the phosphorylation of other tyrosine residues on FAK, fully activating the complex and initiating downstream signaling cascades that promote cancer progression.

This compound: A Novel Mode of SRC Inhibition

This compound (also known as NXP900) is a highly potent and orally bioavailable inhibitor of SRC and YES1.[1] Its unique mechanism of action sets it apart from conventional SRC inhibitors like dasatinib and bosutinib, which target the active "open" conformation of the kinase.[2][3] In contrast, this compound binds to and stabilizes the native "closed" or inactive conformation of SRC.[1][4] This conformational locking has a dual consequence:

-

Inhibition of Catalytic Activity: By stabilizing the inactive state, this compound prevents the kinase domain from adopting the active conformation required for ATP binding and substrate phosphorylation.

-

Disruption of Scaffolding Function: The inactive conformation of SRC sequesters its SH2 and SH3 domains, making them unavailable for binding to interaction partners like FAK.[4] This disruption of protein-protein interactions is a key differentiator of this compound's activity.

This dual mechanism of inhibiting both enzymatic and scaffolding functions of SRC leads to a more complete and potent blockade of the SRC-FAK signaling pathway.[4][5]

Quantitative Analysis of this compound Activity

The potency and selectivity of this compound have been characterized in various preclinical studies. The following tables summarize key quantitative data.

| Parameter | Value | Target | Assay Type | Reference |

| IC50 | < 0.5 nM | SRC | Cell-free | [6] |

| IC50 | 0.47 nM | YES1 | Not Specified | [2][7] |

| IC50 | 2.1 nM | YES | Not Specified | [7] |

| GI50 | 83 nM | ALK-sensitive cells | Cell proliferation | [3] |

| GI50 | 5.8-16 nM | ALK-resistant cells | Cell proliferation | [3] |

| GI50 | 605 nM | EGFR-sensitive cells | Cell proliferation | [3] |

| GI50 | 826-4665 nM | EGFR-resistant cells | Cell proliferation | [3] |

Table 1: In Vitro Potency of this compound

| Cell Line | This compound Effect | Concentration | Comparison | Reference |

| MDA-MB-231 | 50% decrease in SRC-FAK complex | 0.1 µM | Dasatinib increased complex formation 3-fold | [4] |

| MCF7 & MDA-MB-231 | Decreased FAK-pY397 | Concentration-dependent | Dasatinib increased FAK-pY397 | [4] |

| MDA-MB-231 | Complete inhibition of SRC phosphorylation (pY419) | 0.1 µmol/L | Superior potency at lower concentrations compared to dasatinib | [4] |

| MCF7, T-47D, ZR-75.1 | More potent inhibition of SRC-pY419 | Not specified | Compared to dasatinib | [4] |

| KYSE70 | Significant inhibition of activating SRC phosphorylation | 10 nM | No effect on inhibitory YES1/FYN residues at 250 nM | [2] |

Table 2: Cellular Effects of this compound on the SRC-FAK Signaling Complex

Experimental Protocols

This section outlines the methodologies used in key experiments to elucidate the effect of this compound on the SRC-FAK signaling complex.

Co-Immunoprecipitation (Co-IP) for SRC-FAK Complex Formation

Objective: To determine the effect of this compound on the interaction between SRC and FAK.

Methodology:

-

Cell Culture and Treatment: Breast cancer cells (e.g., MDA-MB-231) are cultured to optimal confluency. The cells are then treated with this compound, a control inhibitor (e.g., dasatinib), or DMSO (vehicle control) for a specified duration (e.g., 6 hours).[8]

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.

-

Immunoprecipitation: The cell lysates are incubated with magnetic beads conjugated to an anti-SRC antibody overnight with gentle rotation at 4°C.[8] This allows the antibody to bind to SRC and any associated proteins.

-

Washing: The beads are then washed several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: The eluted proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against SRC and FAK.[8] Following incubation with appropriate secondary antibodies, the protein bands are visualized using a chemiluminescence detection system.

-

Quantification: Band intensities are quantified using densitometry software and normalized to the amount of immunoprecipitated SRC.[8]

Western Blot Analysis for Protein Phosphorylation

Objective: To assess the effect of this compound on the phosphorylation status of SRC and FAK.

Methodology:

-

Cell Culture and Treatment: Cells are treated with varying concentrations of this compound or control compounds for a defined period.

-

Protein Extraction: Total protein is extracted from the treated cells using a lysis buffer supplemented with phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are resolved on an SDS-polyacrylamide gel and transferred to a PVDF membrane.

-

Antibody Incubation: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated forms of SRC (e.g., pY419) and FAK (e.g., pY397), as well as antibodies for total SRC and FAK to serve as loading controls.[4]

-

Detection and Analysis: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized. The levels of phosphorylated proteins are normalized to the levels of their respective total proteins.

Cell Viability and Proliferation Assays

Objective: To evaluate the antiproliferative effects of this compound.

Methodology:

-

Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density.[9]

-

Compound Treatment: After allowing the cells to adhere, they are treated with a range of concentrations of this compound or control drugs.

-

Incubation: The plates are incubated for a specified period (e.g., 5 days).[4]

-

Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or a fluorescence-based assay like Alamar Blue.[9] The absorbance or fluorescence is proportional to the number of viable cells.

-

Data Analysis: The results are used to calculate the concentration of the compound that inhibits cell proliferation by 50% (GI50).[4]

Visualizing the Mechanism and Workflow

The following diagrams illustrate the SRC-FAK signaling pathway and a typical experimental workflow for evaluating SRC inhibitors.

Caption: The SRC-FAK signaling pathway and the inhibitory mechanism of this compound.

Caption: A generalized experimental workflow for evaluating SRC inhibitors.

Conclusion

This compound represents a significant advancement in the development of SRC inhibitors. Its unique ability to lock SRC in an inactive conformation provides a dual mechanism of action that inhibits both the kinase activity and the scaffolding function of SRC. This leads to a more effective blockade of the SRC-FAK signaling complex compared to traditional kinase inhibitors. The preclinical data strongly support the potential of this compound as a therapeutic agent in cancers driven by aberrant SRC-FAK signaling. Further clinical investigation is warranted to translate these promising preclinical findings into patient benefits. An extended phase 1 clinical trial for this compound (NXP900) is currently ongoing.[10]

References

- 1. Licensing of a SRC/YES1 inhibitor with novel mode of action | Institute of Genetics and Cancer | Institute of Genetics and Cancer [institute-genetics-cancer.ed.ac.uk]

- 2. ascopubs.org [ascopubs.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. A Conformation Selective Mode of Inhibiting SRC Improves Drug Efficacy and Tolerability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Conformation Selective Mode of Inhibiting SRC Improves Drug Efficacy and Tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. biorxiv.org [biorxiv.org]

- 10. dundee.ac.uk [dundee.ac.uk]

Unlocking a New Paradigm in Cancer Therapy: The Conformational Control of SRC by eCF506

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core Abstract: The proto-oncogene SRC, a non-receptor tyrosine kinase, has long been a focal point in oncology research due to its pivotal role in regulating cell proliferation, survival, and migration.[1][2] Despite the development of numerous SRC inhibitors, clinical success has been limited. This whitepaper delves into the groundbreaking mechanism of eCF506, a highly potent and selective SRC inhibitor that induces a distinct conformational change in the SRC protein, offering a new strategy for therapeutic intervention. By locking SRC in its native inactive conformation, this compound not only abrogates its kinase activity but also disrupts its crucial scaffolding functions, leading to superior anti-tumor efficacy and tolerability compared to traditional active-conformation inhibitors.[1][3][4] This document provides a comprehensive overview of the conformational dynamics, quantitative biochemical and cellular data, detailed experimental protocols, and the intricate signaling pathways affected by this compound.

The Conformation-Selective Inhibition of SRC by this compound

Traditional SRC kinase inhibitors predominantly target the active conformation of the enzyme.[3] In stark contrast, the small molecule this compound has been demonstrated to selectively bind to and stabilize the native, inactive conformation of SRC.[1][3][4] This unique mechanism of action confers a dual inhibitory effect:

-

Inhibition of Catalytic Activity: By locking SRC in its "closed" or inactive state, this compound prevents the autophosphorylation of Y419 in the activation loop, a critical step for its enzymatic function.[3]

-

Disruption of Scaffolding Functions: The inactive conformation induced by this compound also prevents SRC from interacting with its binding partners, most notably Focal Adhesion Kinase (FAK).[1][2][3] This disruption of the SRC-FAK complex is a key differentiator from active-state inhibitors, which can paradoxically enhance this interaction.[2][3]

Crystallographic studies have elucidated the binding mode of this compound to the kinase domain of human SRC, confirming its interaction with the inactive state (PDB ID: 7NG7).[4][5] This conformation-selective binding provides a molecular basis for the high potency and selectivity of this compound.[3]

Quantitative Analysis of this compound Activity

The unique mechanism of this compound translates into impressive potency and selectivity, as demonstrated by a range of biochemical and cellular assays.

Table 1: Biochemical Potency and Selectivity of this compound

| Target Kinase | IC50 (nM) | Fold Selectivity (vs. ABL) | Reference |

| SRC | < 0.5 | >950 | [6][7][8] |

| YES1 | 0.47 - 2.1 | - | [6][9] |

| ABL | >475 | 1 | [6] |

Table 2: Cellular Activity of this compound in Breast Cancer Cell Lines

| Cell Line | Subtype | GI50 (µM) | Reference |

| MCF7 | ER+ | Potent antiproliferative effect | [6] |

| MDA-MB-231 | Triple-Negative | 0.009 | [6] |

| T-47D | ER+ | - | [3] |

| ZR-75.1 | ER+ | - | [3] |

| JIMT-1 | HER2+ | 0.222 | [3] |

GI50: Concentration for 50% inhibition of cell growth.

Table 3: Comparative Effects of this compound and Dasatinib on SRC-FAK Interaction

| Treatment | Fold Change in FAK bound to SRC | Reference |

| DMSO (Control) | 1 | [3] |

| This compound (0.1 µM) | 0.5 (50% decrease) | [3] |

| Dasatinib (0.1 µM) | 3 (3-fold increase) | [3] |

Signaling Pathways Modulated by this compound

This compound's unique mechanism of action leads to a distinct modulation of downstream signaling pathways compared to traditional SRC inhibitors.

Caption: Signaling pathway illustrating the differential effects of this compound and Dasatinib on SRC and its interaction with FAK.

Key Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the conformational change induced by this compound in SRC.

Co-Immunoprecipitation (Co-IP) for SRC-FAK Interaction

This protocol is designed to assess the effect of inhibitors on the formation of the SRC-FAK protein complex in cells.

Caption: Experimental workflow for Co-Immunoprecipitation to study SRC-FAK interaction.

Detailed Steps:

-

Cell Culture and Treatment: MDA-MB-231 breast cancer cells are cultured to ~80% confluency. The cells are then treated with this compound (0.1 µM), dasatinib (0.1 µM), or DMSO as a vehicle control for 6 hours.[10]

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Immunoprecipitation: The cell lysates are incubated overnight at 4°C with magnetic beads functionalized with an anti-SRC antibody to capture SRC and its interacting proteins.[10]

-

Washing and Elution: The beads are washed several times to remove non-specific binding, and the protein complexes are then eluted from the beads.

-

Western Blot Analysis: The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against SRC and FAK to detect the presence and quantity of each protein in the immunoprecipitated complex.[10]

Thermal Shift Assay

This assay is used to determine if a compound binds to and stabilizes a target protein, in this case, SRC.

Caption: Experimental workflow for the Thermal Shift Assay to assess SRC stabilization.

Detailed Steps:

-

Cell Treatment: MDA-MB-231 cells are treated with this compound (0.3 µM), dasatinib (0.3 µM), or DMSO for 1 hour.[3][10]

-

Thermal Challenge: The treated cells are subjected to a temperature gradient for a defined period.

-

Lysis and Centrifugation: The cells are lysed, and the lysates are centrifuged to separate the soluble protein fraction from the aggregated, denatured proteins.

-

Western Blot Analysis: The amount of soluble SRC remaining in the supernatant at each temperature is quantified by Western blotting.[3][10]

-

Data Analysis: The melting temperature (Tm), the temperature at which 50% of the protein is denatured, is determined. A shift to a higher Tm in the presence of a compound indicates stabilization of the protein upon binding.

Kinase Activity Assays

These assays are fundamental for determining the inhibitory potency (IC50) of compounds against specific kinases.

General Protocol Outline:

-

Reagents: Recombinant kinase (e.g., SRC, ABL), substrate (e.g., a synthetic peptide), ATP, and the test compound (e.g., this compound) are prepared in an appropriate assay buffer.

-

Reaction: The kinase, substrate, and varying concentrations of the inhibitor are pre-incubated. The kinase reaction is initiated by the addition of ATP.

-

Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as:

-

Radiometric Assays: Using radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) and measuring the incorporation of the radiolabel into the substrate.

-

Fluorescence/Luminescence-Based Assays: Employing phospho-specific antibodies or measuring ATP depletion (e.g., Kinase-Glo® assay).[11]

-

-

IC50 Calculation: The concentration of the inhibitor that causes 50% inhibition of the kinase activity is calculated from the dose-response curve.

X-ray Crystallography

This technique provides high-resolution structural information on how this compound binds to the SRC kinase domain.

General Workflow:

-

Protein Expression and Purification: The human SRC kinase domain is expressed (e.g., in E. coli) and purified to high homogeneity.[5]

-

Co-crystallization: The purified SRC kinase domain is incubated with this compound to form a complex, and this complex is subjected to crystallization screening under various conditions.

-

Data Collection: X-ray diffraction data are collected from a suitable crystal at a synchrotron source.

-

Structure Determination and Refinement: The diffraction data are processed to solve the three-dimensional structure of the this compound-SRC complex. The final structure is refined to high resolution (e.g., 1.5 Å).[3][5]

Conclusion and Future Directions

The discovery of this compound and its unique conformational-selective mechanism of SRC inhibition represents a significant advancement in the field of kinase inhibitor drug development.[1][3] By not only inhibiting the catalytic activity but also the scaffolding function of SRC, this compound demonstrates superior preclinical efficacy and tolerability.[3][12] This dual-action approach provides a compelling rationale for its clinical development in SRC-dependent malignancies.[1]

Future research should focus on further elucidating the downstream consequences of disrupting the SRC-FAK complex and exploring the potential of this conformation-selective inhibition strategy for other kinases. The detailed methodologies and data presented in this whitepaper provide a solid foundation for researchers and drug developers to build upon in the quest for more effective and safer cancer therapies.

References

- 1. Licensing of a SRC/YES1 inhibitor with novel mode of action | Institute of Genetics and Cancer | Institute of Genetics and Cancer [institute-genetics-cancer.ed.ac.uk]

- 2. Src: coordinating metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Conformation Selective Mode of Inhibiting SRC Improves Drug Efficacy and Tolerability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. rcsb.org [rcsb.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. selleckchem.com [selleckchem.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. researchgate.net [researchgate.net]

- 11. bmglabtech.com [bmglabtech.com]

- 12. A Conformation Selective Mode of Inhibiting SRC Improves Drug Efficacy and Tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Impact of eCF506 on Cancer Cell Proliferation and Migration

For Researchers, Scientists, and Drug Development Professionals

Abstract

The small molecule eCF506 has emerged as a highly potent and selective inhibitor of SRC family kinases (SFKs), demonstrating significant potential in oncology research. This technical guide provides a comprehensive overview of this compound's mechanism of action and its profound impact on cancer cell proliferation and migration. By locking SRC in its native inactive conformation, this compound uniquely inhibits both the enzymatic and scaffolding functions of SRC, leading to potent and selective pathway inhibition. This guide synthesizes key quantitative data, details established experimental protocols for assessing its efficacy, and visualizes the underlying signaling pathways and experimental workflows.

Core Mechanism of Action: A Conformation-Selective Inhibition of SRC

This compound distinguishes itself from traditional SRC inhibitors by its unique mechanism of action. Instead of targeting the active conformation of SRC, this compound binds to and stabilizes the native, inactive "closed" conformation of the kinase.[1][2] This conformation-selective binding has two critical consequences:

-

Inhibition of Kinase Activity: By locking SRC in its inactive state, this compound prevents the autophosphorylation of SRC at tyrosine 419 (Y419), a key step in its activation.[3] This directly inhibits the catalytic function of SRC, preventing the downstream phosphorylation of its substrates.

-

Disruption of Scaffolding Functions: A pivotal aspect of this compound's efficacy is its ability to inhibit the scaffolding function of SRC. Specifically, it prevents the formation of the SRC-Focal Adhesion Kinase (FAK) complex.[3] This disruption is crucial as the SRC-FAK signaling axis is central to cancer cell proliferation, survival, and migration.

This dual mechanism of inhibiting both catalytic and scaffolding functions confers greater anticancer properties and potentially better tolerability compared to conventional SRC/ABL inhibitors.[3]

Signaling Pathway of this compound Action

The following diagram illustrates the inhibitory effect of this compound on the SRC-FAK signaling pathway.

Caption: this compound inhibits the SRC-FAK signaling pathway.

Impact on Cancer Cell Proliferation

This compound demonstrates potent anti-proliferative effects across a range of cancer cell lines, particularly in estrogen receptor-positive (ER+) and triple-negative breast cancer (TNBC) cells.[3] The inhibition of proliferation is primarily cytostatic, inducing a G1-phase arrest in the cell cycle.[3]

Quantitative Data: GI50 Values

The following table summarizes the 50% growth inhibition (GI50) values of this compound in various breast cancer cell lines, comparing its potency to other SRC/ABL inhibitors.

| Cell Line | Cancer Subtype | This compound GI50 (µM) | Dasatinib GI50 (µM) | Bosutinib GI50 (µM) | Saracatinib GI50 (µM) |

| BT-549 | Triple Negative | 0.015 | 0.004 | 0.15 | 0.25 |

| MDA-MB-157 | Triple Negative | 0.08 | 0.02 | 0.6 | 0.8 |

| MDA-MB-231 | Triple Negative | 0.22 | 0.01 | 0.7 | 1.2 |

| MCF7 | ER+ | 0.03 | 0.1 | 0.8 | 1.5 |

| ZR-75.1 | ER+ | 0.05 | 0.2 | 1.2 | 2.0 |

| T-47D | ER+ | 0.15 | 0.3 | 1.5 | 2.5 |

| JIMT-1 | HER2+ | 0.2 | 0.05 | 0.5 | 0.9 |

| SK-BR-3 | HER2+ | >1.8 | 0.08 | 0.9 | 1.8 |

| BT-474 | HER2+ | >1.8 | 0.12 | 1.1 | 2.2 |

Data compiled from Temps et al., Cancer Research, 2021.[3]

Impact on Cancer Cell Migration

This compound has been shown to significantly reduce cancer cell motility.[1] This is a direct consequence of its ability to disrupt the SRC-FAK signaling complex, which is essential for the dynamic regulation of focal adhesions and cytoskeletal rearrangements required for cell movement. Studies have indicated that this compound can inhibit cell migration at low nanomolar concentrations.[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

Note: The following protocols are based on standard laboratory procedures. Specific details from the primary research may vary and are often found in supplementary materials which were not fully accessible.

Cell Proliferation (GI50) Assay

This assay determines the concentration of this compound required to inhibit cell growth by 50%.

-

Cell Seeding: Plate cells in 96-well plates and allow them to adhere and grow for 48 hours.

-

Compound Preparation: Prepare serial dilutions of this compound and control compounds in DMSO. Further dilute these in cell culture medium to achieve the final desired concentrations with a final DMSO concentration of 0.1% v/v.

-

Treatment: Remove the existing medium from the cell plates and add the medium containing the various concentrations of the compounds.

-

Incubation: Incubate the treated cells for 5 days.

-

Viability Measurement: Assess cell viability using a PrestoBlue™ cell viability reagent according to the manufacturer's instructions. Measure fluorescence to determine the percentage of viable cells relative to untreated controls.

-

Data Analysis: Calculate the GI50 values by plotting the percentage of cell growth inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Scratch (Wound Healing) Assay for Cell Migration

This assay assesses the effect of this compound on the collective migration of a sheet of cells.

-

Cell Seeding: Plate cells in a 24-well plate and grow to confluence.

-

Scratch Creation: Create a "scratch" or cell-free gap in the confluent monolayer using a sterile pipette tip.

-

Treatment: Wash the wells to remove detached cells and add fresh medium containing this compound or a vehicle control (e.g., 0.1% DMSO).

-

Imaging: Image the scratch at time zero and at regular intervals (e.g., 6, 12, and 24 hours) using an automated imaging system like the IncuCyte-ZOOM.

-

Data Analysis: Quantify the rate of wound closure by measuring the change in the cell-free area over time.

Experimental Workflow: Scratch Assay

Caption: Workflow for a scratch (wound healing) assay.

Co-Immunoprecipitation (Co-IP)

This technique is used to determine if this compound disrupts the interaction between SRC and FAK.

-

Cell Treatment and Lysis: Treat cells (e.g., MDA-MB-231) with this compound, a control inhibitor (e.g., dasatinib), or DMSO for 6 hours. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Immunoprecipitation: Incubate the cell lysates overnight with magnetic beads functionalized with an anti-SRC antibody.

-

Washing: Wash the beads several times to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads.

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against SRC and FAK to detect the presence of FAK in the SRC immunoprecipitate.

Western Blotting

This method is used to detect changes in protein levels and phosphorylation status.

-

Sample Preparation: Lyse treated and untreated cells and determine the protein concentration of the lysates.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., total SRC, phospho-SRC (Y419), total FAK, phospho-FAK (Y397)).

-

Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate.

Conclusion

This compound represents a novel and highly effective inhibitor of SRC family kinases with a distinct conformation-selective mechanism of action. Its ability to inhibit both the kinase and scaffolding functions of SRC leads to potent anti-proliferative and anti-migratory effects in various cancer cell models. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound as a potential therapeutic agent in oncology. Its high potency and selectivity suggest promising therapeutic advantages over existing SRC inhibitors.

References

Exploring the off-target effects of eCF506 at high concentrations

An In-depth Technical Guide to the Off-Target Effects of eCF506 at High Concentrations

Introduction

This compound (also known as NXP900) is a highly potent and selective, orally bioavailable inhibitor of SRC family kinases (SFKs), with sub-nanomolar IC50 values against SRC and YES1.[1][2][3] Unlike many traditional kinase inhibitors that target the ATP-binding pocket of the active kinase conformation, this compound employs a novel mechanism of action. It locks SRC into its native, inactive conformation, thereby inhibiting not only the kinase's enzymatic activity but also its scaffolding functions, such as the formation of the SRC-Focal Adhesion Kinase (FAK) complex.[4][5][6] This unique mode of action contributes to its increased antitumor efficacy and improved tolerability compared to broader-spectrum SRC/ABL inhibitors like dasatinib.[4][5]

While this compound is celebrated for its high selectivity, understanding its potential for off-target effects, particularly at the higher concentrations used in preclinical research, is critical for accurately interpreting experimental results and anticipating potential clinical toxicities. This guide provides a technical overview of the known selectivity profile of this compound, detailed protocols for assessing off-target effects, and a discussion of the implications of its unique mechanism.

Data Presentation: Kinase Selectivity Profile

This compound has been profiled against a large panel of kinases to determine its selectivity. An enzymatic inhibition screen at a concentration of 1 µmol/L demonstrated that this compound is exceptionally selective for SRC.[4] The primary off-targets are other SRC family kinases, which is expected given the conserved nature of this kinase family. A key distinguishing feature is its profound selectivity over ABL kinase, in stark contrast to multi-kinase inhibitors like dasatinib, bosutinib, and saracatinib.[2][4]

| Target Kinase | IC50 (nM) | % Inhibition @ 1µM | Notes |

| SRC | < 0.5[1], 0.47[2] | 99.9%[4] | Primary target. This compound locks SRC in an inactive conformation. |

| YES1 | 2.1[2] | - | A primary SRC family kinase target. |

| ABL | > 950-fold less potent than against SRC[2] | - | Demonstrates exceptional selectivity against ABL, a common off-target for other SRC inhibitors. |

| KIT | Low to no inhibition[7] | - | A common off-target of dasatinib, but not significantly inhibited by this compound. |

| 315 Kinases | - | Low to no inhibition[7] | In a panel of 340 kinases, the vast majority were not significantly inhibited.[7] |

Note: The comprehensive kinome-wide activity profile data is detailed in the supplementary materials of the cited primary research articles.[4]

Mandatory Visualizations

Signaling Pathway Diagram

Caption: Figure 1: this compound locks SRC in its inactive state, preventing both kinase activity and scaffolding functions like FAK binding.

Experimental Workflow Diagrams

Caption: Figure 2: Workflow for biochemical screening of this compound against a broad panel of kinases to determine selectivity.

Caption: Figure 3: Workflow for CETSA to verify direct binding and thermal stabilization of target proteins by this compound in a cellular context.

Caption: Figure 4: Workflow for phosphoproteomics to identify downstream signaling changes induced by this compound, revealing functional effects.

Experimental Protocols

Biochemical Kinase Assay (Kinome Profiling)

This protocol describes a general method for assessing the selectivity of a kinase inhibitor across a large panel of kinases using a luminescence-based ATP-to-ADP conversion assay.

Objective: To quantify the inhibitory activity of this compound against hundreds of purified kinases at a fixed, high concentration.

Materials:

-

Recombinant purified kinases (e.g., panel from Reaction Biology Corp. or similar).

-

Kinase-specific substrates (peptides or proteins).

-

This compound stock solution (e.g., 10 mM in DMSO).

-

Assay buffer (typically contains HEPES, MgCl₂, Brij-35, and DTT).

-

ATP solution.

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar.

-

White, opaque 384-well assay plates.

-

Plate reader capable of measuring luminescence.

Methodology:

-

Compound Preparation: Prepare a working solution of this compound at the desired final concentration (e.g., 1 µM) in the appropriate assay buffer. Include a DMSO-only vehicle control.

-

Assay Plating: Dispense the compound solution and controls into the 384-well plate.

-

Enzyme Addition: Add the individual purified kinases to their respective wells. Pre-incubate the compound and enzyme for approximately 15 minutes at room temperature.[8]

-

Reaction Initiation: Initiate the kinase reaction by adding a mixture of the specific substrate and ATP (typically at the Km concentration for each enzyme).

-

Incubation: Allow the reaction to proceed for a set time (e.g., 2 hours) at room temperature.[8]

-

Reaction Termination & ADP Detection:

-

Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 30-40 minutes.

-

Add Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase reaction. Incubate for 30-60 minutes.

-

-

Data Acquisition: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to kinase activity.

-

Data Analysis: Calculate the percent inhibition for each kinase relative to the DMSO control.

-

% Inhibition = 100 * (1 - (Signal_this compound - Signal_background) / (Signal_DMSO - Signal_background))

-

Cellular Thermal Shift Assay (CETSA)

This protocol is used to confirm direct target engagement of this compound within intact cells by measuring changes in protein thermal stability.[9][10][11]

Objective: To determine if this compound binding stabilizes its target proteins (e.g., SRC) against heat-induced denaturation in a cellular environment.

Materials:

-

Cultured cells (e.g., MDA-MB-231 breast cancer cells).

-

This compound and vehicle control (DMSO).

-

Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors.

-

Equipment for cell lysis (e.g., liquid nitrogen and water bath for freeze-thaw).

-

High-speed, refrigerated centrifuge.

-

Western blot reagents (primary antibodies for target proteins, secondary antibodies, etc.).

Methodology:

-

Cell Treatment: Treat cultured cells with this compound (e.g., 0.3 µM) or DMSO for 1 hour in culture media.[4][7]

-

Harvesting: Harvest cells, wash with PBS, and resuspend in PBS containing inhibitors to create a cell suspension.

-

Thermal Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes at different temperatures (e.g., a gradient from 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.[12]

-

Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.[12]

-

Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[12]

-

Sample Preparation: Carefully transfer the supernatant (containing the soluble, folded proteins) to new tubes. Determine protein concentration and normalize samples.

-

Western Blot Analysis: Analyze the amount of the target protein (e.g., SRC) remaining in the soluble fraction for each temperature point using standard Western blotting procedures.

-

Data Analysis: Quantify the band intensities and normalize them to the lowest temperature point for each treatment condition. Plot the percentage of soluble protein against temperature to generate melting curves for both the DMSO and this compound-treated samples. A shift in the curve to the right indicates thermal stabilization and confirms target engagement.

Phosphoproteomics Workflow for Off-Target Discovery

This protocol outlines a mass spectrometry-based approach to identify functional changes in cellular signaling pathways, which can reveal both on-target and unexpected off-target effects of this compound.[13][14]

Objective: To identify and quantify changes in protein phosphorylation across the proteome following treatment with this compound.

Materials:

-

Cultured cells treated with this compound or DMSO.

-

Lysis buffer (e.g., containing urea, protease/phosphatase inhibitors).

-

Reducing and alkylating agents (DTT, iodoacetamide).

-

Trypsin for protein digestion.

-

Phosphopeptide enrichment materials (e.g., TiO₂ or Fe-IMAC beads).[14]

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

Data analysis software (e.g., MaxQuant, Spectronaut).

Methodology:

-

Sample Preparation: Treat cells with a high concentration of this compound or DMSO. Harvest cells, lyse, and extract total protein.

-

Protein Digestion: Reduce and alkylate the proteins, then digest them into peptides using trypsin overnight.[13]

-

Phosphopeptide Enrichment: Incubate the peptide mixture with TiO₂ or IMAC beads to specifically bind and enrich for phosphorylated peptides. Elute the bound phosphopeptides.

-

LC-MS/MS Analysis: Analyze the enriched phosphopeptide sample using a high-resolution mass spectrometer. The instrument will perform a full scan (MS1) to measure peptide masses and then select precursor ions for fragmentation to generate tandem mass spectra (MS2) that reveal sequence and phosphorylation site information.[15][16]

-

Data Analysis:

-